molecular formula C7H7ClN2O B1588501 4-chloro-N'-hydroxybenzenecarboximidamide CAS No. 5033-28-3

4-chloro-N'-hydroxybenzenecarboximidamide

Cat. No. B1588501
CAS RN: 5033-28-3
M. Wt: 170.59 g/mol
InChI Key: QBGONPQFBDUVPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N'-hydroxybenzenecarboximidamide, also known as 4-chloro-N'-hydroxybenzamidine, is an organochlorine compound used in a variety of scientific applications. It is a white, crystalline solid with a melting point of 110-112 °C. It is a derivative of benzamidine, a widely used reagent in organic synthesis. 4-chloro-N'-hydroxybenzamidine is a versatile compound with a wide range of applications in the scientific field, including synthesis, research, and lab experiments.

Scientific Research Applications

1. Use in Palladium(II) Complexes

4-chloro-N'-hydroxybenzenecarboximidamide has been studied in the context of forming Palladium(II) complexes. These complexes are important in organometallic chemistry and can have applications in catalysis and material science. For instance, Ghedini et al. (1992) investigated the reactions between cyclopalladated chloro-dimers and optically pure salts, yielding mononuclear Pd complexes (Ghedini, Neve, Pucci, Cesarotti, & Grassi, 1992).

2. Metabolism Studies

The compound has been a subject of interest in metabolic studies. For example, Corbett & Corbett (1981) investigated the metabolism of 4-chloronitrobenzene by the yeast Rhodosporidium sp., which involved a reductive pathway leading to various metabolites, including 4-chloroacetanilide and 4-chloro-2-hydroxyacetanilide. Such studies provide insights into biotransformation processes of environmental pollutants (Corbett & Corbett, 1981).

3. Antiproliferative and Antiviral Activity

Compounds related to 4-chloro-N'-hydroxybenzenecarboximidamide have shown potential in antiproliferative and antiviral activities. Research by Pudlo et al. (1990) on derivatives of 4-chloro- and 4-chloro-5-substituted pyrrolo[2,3-d]pyrimidines revealed that these compounds inhibited cell growth and were active against human cytomegalovirus and herpes simplex type 1 (Pudlo, Nassiri, Kern, Wotring, Drach, & Townsend, 1990).

4. Synthesis of Pharmaceutical Intermediates

The compound has been used in the synthesis of pharmaceutical intermediates. Jian-p (2014) reported the preparation of 4-hydroxybenzenecarbothioamide, a precursor for febuxostat, a medication used to treat gout (Liu Jian-p, 2014).

5. Biological Activity Studies

4-chloro-N'-hydroxybenzenecarboximidamide derivatives have been studied for their biological activity. Halve et al. (2009) synthesized a series of 4-phenyldiazenyl 2-(phenylimino methyl) phenols and evaluated them for antibacterial activity against various human pathogens, demonstrating considerable inhibition (Halve, Dubey, Kankoriya, & Tiwari, 2009).

6. Electrochemical Sensing Applications

The compound has been explored in the development of electrochemical sensors. Yi et al. (2020) designed an electrochemical sensing platform for the simultaneous detection of environmental substances, including 1-chloro-4-nitrobenzene and N-(4-hydroxyphenyl) acetamide, using nitrogen-doped carbon black. This highlights its potential in environmental monitoring and public health (Yi, Kingsford Odoom, Ma, Wu, & Zhu, 2020).

properties

IUPAC Name

4-chloro-N'-hydroxybenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O/c8-6-3-1-5(2-4-6)7(9)10-11/h1-4,11H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBGONPQFBDUVPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=NO)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C(=N/O)/N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-4-chloro-N'-hydroxybenzamidine

CAS RN

5033-28-3
Record name 5033-28-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13329
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-CHLOROBENZAMIDOXIME
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-N'-hydroxybenzenecarboximidamide
Reactant of Route 2
4-chloro-N'-hydroxybenzenecarboximidamide
Reactant of Route 3
4-chloro-N'-hydroxybenzenecarboximidamide
Reactant of Route 4
Reactant of Route 4
4-chloro-N'-hydroxybenzenecarboximidamide
Reactant of Route 5
4-chloro-N'-hydroxybenzenecarboximidamide

Citations

For This Compound
2
Citations
X Cao, Z Yao, F Dou, Y Zhang, Y Qiu… - Chemistry & …, 2019 - Wiley Online Library
In this study, a series of phenyl‐1,2,4‐oxadiazole derivatives were synthesized and evaluated for anti‐allodynic activity. Structure–activity relationship studies identified 1‐{4‐[3‐(2,4‐…
Number of citations: 9 onlinelibrary.wiley.com
M Tarasenkoa, V Sidnevaa, A Belovab… - ARKIVOC, 2018 - researchgate.net
Method A. An ethyl chloroformate (ECF, 3.0 mmol, 0.29 mL) was added, dropwise to a mixture of carboxylic acid (2.5 mmol) and TEA (3.0 mmol, 0.42 mL) in 1, 4-dioxane (4 mL). The …
Number of citations: 3 www.researchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.